molecular formula C9H8N2O3 B8390134 5-Acetamino-2-benzoxazolinone

5-Acetamino-2-benzoxazolinone

Cat. No.: B8390134
M. Wt: 192.17 g/mol
InChI Key: NVBJVKSEBHBFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamino-2-benzoxazolinone is a chemical building block based on the benzoxazolinone scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. Researchers value this scaffold for developing novel therapeutic agents, particularly against challenging drug-resistant pathogens . The core benzoxazolinone structure has demonstrated promising antibacterial properties against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . Furthermore, benzoxazolinone-based derivatives are investigated for their potential in other research areas. Some analogues have shown significant anti-inflammatory and antinociceptive activities in studies, acting as proinflammatory cytokine inhibitors with reduced gastric ulceration risk compared to some standard drugs . The structural features of the benzoxazolinone core also make it a candidate for use in creating novel Schiff bases with antioxidant potential and for exploration in antiviral research, including studies targeting the HIV-1 nucleocapsid protein . This product is intended for research purposes in these and other exploratory areas. For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

N-(2-oxo-3H-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C9H8N2O3/c1-5(12)10-6-2-3-8-7(4-6)11-9(13)14-8/h2-4H,1H3,(H,10,12)(H,11,13)

InChI Key

NVBJVKSEBHBFIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=O)N2

Origin of Product

United States

Scientific Research Applications

Biological Activities

5-Acetamino-2-benzoxazolinone exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antioxidant Properties : The compound has been shown to possess significant antioxidant capabilities, which are crucial for protecting cells from oxidative damage caused by free radicals. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
  • Antimicrobial Activity : Research indicates that derivatives of benzoxazolinone, including 5-acetamino-2-benzoxazolinone, demonstrate antibacterial and antifungal activities. In vitro studies have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
  • Analgesic and Anti-inflammatory Effects : Studies have highlighted the analgesic and anti-inflammatory properties of benzoxazolinone derivatives. These effects are beneficial in treating conditions such as arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of 5-acetamino-2-benzoxazolinone can be achieved through various chemical reactions involving benzoxazolinone precursors. The development of derivatives has expanded its applicability in medicinal chemistry.

Derivative Biological Activity Reference
5-Chloro-2-benzoxazolinoneAntibacterial
Hydrazones with phenyl ringsAntifungal
6-MethoxybenzoxazolinoneAntioxidant

Case Studies

Several studies have documented the efficacy of 5-acetamino-2-benzoxazolinone in clinical settings:

  • A study demonstrated that a derivative exhibited significant inhibition of AChE comparable to standard drugs used for Alzheimer's treatment, suggesting its potential as a therapeutic agent for cognitive disorders .
  • Another research project highlighted the antibacterial efficacy of synthesized derivatives against common pathogens like Escherichia coli and Staphylococcus aureus, indicating the compound's potential in developing new antibacterial therapies .

Preparation Methods

Reaction Design and Mechanism

The Ugi four-component reaction (Ugi-4CR) offers a one-pot pathway to construct 2-benzoxazolinone scaffolds. As demonstrated in, trichloroacetic acid (1 ), o-aminophenol (2 ), substituted benzaldehydes (3 ), and alkyl isocyanides (4 ) react under mild conditions to form 2-benzoxazolinone derivatives via tandem Ugi condensation and intramolecular haloform cyclization (Scheme 1). For 5-acetamino substitution, 4-nitrobenzaldehyde serves as the aryl component, introducing a nitro group at the C5 position of the benzoxazolinone core.

Key Reaction Steps :

  • Ugi Condensation : o-aminophenol reacts with 4-nitrobenzaldehyde, trichloroacetic acid, and an isocyanide (e.g., cyclohexyl isocyanide) in dimethylformamide (DMF) at room temperature, forming a peptoid intermediate.

  • Haloform Cyclization : Trichloroacetic acid facilitates cyclization through nucleophilic displacement, yielding 5-nitro-2-benzoxazolinone (6a ) with 85–90% efficiency.

Nitro Reduction and Acetylation

The nitro group at C5 is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) in ethanol, followed by acetylation with acetic anhydride in pyridine (Scheme 2).

Optimization Insights :

  • Reduction : Hydrogenation at 50 psi for 4 hours achieves quantitative conversion to 5-amino-2-benzoxazolinone.

  • Acetylation : Excess acetic anhydride (3 equiv) at 80°C for 2 hours ensures complete N-acetylation, yielding 5-acetamino-2-benzoxazolinone with 92% isolated purity.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 2.08 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₉H₈N₂O₃: 193.0612 [M + H]⁺; found: 193.0615.

Direct Nitration of 2-Benzoxazolinone

Regioselective Nitration

Nitration of 2-benzoxazolinone using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C selectively introduces a nitro group at C5, guided by the electron-withdrawing oxazolinone ring (Scheme 3).

Reaction Conditions :

ParameterValue
Temperature0°C → 25°C (gradual)
HNO₃ Concentration90% (v/v)
Reaction Time6 hours
Yield78%

Challenges :

  • Competing nitration at C7 (15% byproduct) necessitates careful temperature control.

Sequential Functionalization

The nitro intermediate undergoes reduction with iron powder in hydrochloric acid, followed by acetylation analogous to Method 1.

Yield Comparison :

StepYield (%)
Nitration78
Reduction95
Acetylation89

¹³C NMR (DMSO-d₆) : δ 165.4 (C=O), 155.1 (oxazolinone C=O), 142.3 (C5), 123.8–115.2 (Ar-C).

Smiles Rearrangement and Thiol Activation

Synthesis of 2-Thiobenzoxazole Intermediate

Benzoxazole-2-thiol (4 ) is prepared from o-aminophenol and carbon disulfide in methanol under reflux, as detailed in. Activation with chloroacetyl chloride in DMF introduces a chloroacetamide moiety at the thiol position (Scheme 4).

Smiles Rearrangement and Functionalization

Heating the activated thiol with 5-bromopentylamine HBr (15 ) in toluene induces a Smiles rearrangement, forming a 5-substituted benzoxazole. Subsequent acetylation of the amine sidechain yields the target compound (Scheme 5).

Critical Parameters :

  • Solvent : Toluene > DMF (prevents over-acylation).

  • Base : Et₃N (2 equiv) enhances nucleophilic displacement.

Reaction Table :

StepConditionsYield (%)
Thiol ActivationDMF, 25°C, 2 h88
Smiles RearrangementToluene, 110°C, 6 h75
AcetylationAc₂O, Py, 80°C, 1 h91

Comparative Analysis of Methods

Efficiency and Scalability

MethodTotal Yield (%)ScalabilityRegioselectivity
Ugi Condensation76HighExcellent
Direct Nitration65ModerateModerate
Smiles Rearrangement62LowHigh

Practical Considerations

  • Ugi Method : Preferred for rapid access to diverse analogs but requires 4-nitrobenzaldehyde.

  • Direct Nitration : Cost-effective but generates positional isomers.

  • Smiles Rearrangement : Ideal for late-stage functionalization but involves multi-step synthesis .

Q & A

Q. What are the standard synthetic routes for 5-Acetamino-2-benzoxazolinone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation of anthranilic acid derivatives with acetic anhydride under reflux conditions . Optimization includes controlling reaction time (e.g., 1–6 hours for cyclization steps) and temperature (80–100°C). Solvent choice (e.g., THF with HCl for intermediate isolation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) significantly impact purity . Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane eluents) is recommended. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via NMR (δ 2.1 ppm for acetamide protons) .

Q. How should researchers handle and store 5-Acetamino-2-benzoxazolinone to ensure stability during experiments?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture and oxidizing agents, as these may induce hydrolysis or side reactions . Use desiccants in storage environments. For handling, wear nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation risks, and use spill trays to contain accidental releases .

Advanced Research Questions

Q. How can conflicting data on the biological activity of 5-Acetamino-2-benzoxazolinone derivatives be resolved?

  • Methodological Answer : Contradictions in bioactivity (e.g., adenosine A2A receptor antagonism vs. inactivity) may arise from structural variations (e.g., substituents at the benzoxazole scaffold) or assay conditions . To address this:
  • Perform dose-response curves (0.1–100 μM) across multiple cell lines.
  • Validate target engagement via competitive binding assays (e.g., radioligand displacement).
  • Analyze metabolite stability (e.g., incubation with liver microsomes) to rule out false negatives from rapid degradation .
    Cross-reference results with computational models (docking studies using PDB: 3REJ for adenosine receptors) to correlate activity with molecular interactions .

Q. What analytical strategies are recommended to assess the degradation products of 5-Acetamino-2-benzoxazolinone under extreme pH conditions?

  • Methodological Answer : Subject the compound to accelerated stability testing:
  • Acidic conditions: 0.1 M HCl at 40°C for 24 hours.
  • Alkaline conditions: 0.1 M NaOH at 40°C for 24 hours.
    Analyze degradation via LC-MS (Q-TOF instrument, positive ion mode) to identify fragments (e.g., m/z 179 for deacetylated byproducts). Compare with reference standards and quantify degradation kinetics using Arrhenius plots .

Q. How can researchers design derivatives of 5-Acetamino-2-benzoxazolinone to enhance solubility without compromising target affinity?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) at the C-5 or C-7 positions while retaining the acetamide moiety critical for receptor binding .
  • Use molecular dynamics simulations (AMBER or GROMACS) to predict solubility (LogP) and binding energy (ΔG).
  • Synthesize derivatives via reductive amination or Suzuki coupling, and assess solubility via shake-flask method (aqueous/organic phase partitioning).
    Validate affinity via SPR (Biacore) or ITC assays .

Data Contradiction and Validation

Q. What steps should be taken if spectroscopic data (NMR, IR) for 5-Acetamino-2-benzoxazolinone conflict with literature values?

  • Methodological Answer :
  • Recalibrate instruments using certified standards (e.g., TMS for NMR, polystyrene for IR).
  • Verify solvent purity (e.g., deuterated DMSO-d6 for NMR) and sample concentration (10–20 mg/mL).
  • Compare data with NIST reference spectra (e.g., NIST Chemistry WebBook entry for benzoxazolinone derivatives) .
  • If discrepancies persist, repeat synthesis with alternative reagents to rule out batch-specific impurities .

Experimental Design

Q. What controls are essential when evaluating the environmental toxicity of 5-Acetamino-2-benzoxazolinone in aquatic models?

  • Methodological Answer :
  • Include negative controls (vehicle-only exposure, e.g., DMSO <0.1%) and positive controls (e.g., 1 mM cadmium chloride for acute toxicity).
  • Test multiple concentrations (0.01–10 mg/L) in triplicate across 96-hour exposure periods.
  • Measure endpoints like LC50, bioaccumulation factor (BCF), and oxidative stress markers (SOD, CAT activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.